molecular formula C21H14FNO B14426930 5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole CAS No. 83959-74-4

5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole

Katalognummer: B14426930
CAS-Nummer: 83959-74-4
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: GCMMVCZTHHQNLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole is a heterocyclic compound that features both biphenyl and oxazole moieties

Vorbereitungsmethoden

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxylic acid with 3-fluoroaniline in the presence of a dehydrating agent to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole include other biphenyl- and oxazole-containing molecules. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example:

Eigenschaften

CAS-Nummer

83959-74-4

Molekularformel

C21H14FNO

Molekulargewicht

315.3 g/mol

IUPAC-Name

2-(3-fluorophenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C21H14FNO/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H

InChI-Schlüssel

GCMMVCZTHHQNLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.